molecular formula C13H10BrNO2 B3305727 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid CAS No. 923739-64-4

5-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B3305727
CAS No.: 923739-64-4
M. Wt: 292.13 g/mol
InChI Key: VAGWZHPBGKJRFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid typically involves the bromination of 2-cyclopropylquinoline-4-carboxylic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-cyclopropylquinoline-4-carboxylic acid is used extensively in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylquinoline-4-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and binding properties.

    5-Chloro-2-cyclopropylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

    5-Fluoro-2-cyclopropylquinoline-4-carboxylic acid: Contains a fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

5-Bromo-2-cyclopropylquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceuticals .

Properties

IUPAC Name

5-bromo-2-cyclopropylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-9-2-1-3-10-12(9)8(13(16)17)6-11(15-10)7-4-5-7/h1-3,6-7H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGWZHPBGKJRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=CC=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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